Cas no 1838950-47-2 (2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide)
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1838950-47-2x500.png)
2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-1169011
- 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide
- 1838950-47-2
- 2-Nitro-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzenesulfonamide
-
- インチ: 1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-9-10-5-7-13-8-6-10/h1-5,13-14H,6-9H2
- InChIKey: YSCJXOBOCPJONA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NCC1=CCNCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 297.07832714g/mol
- どういたいしつりょう: 297.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169011-5000mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 5000mg |
$2235.0 | 2023-10-03 | ||
Enamine | EN300-1169011-500mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 500mg |
$739.0 | 2023-10-03 | ||
Enamine | EN300-1169011-100mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 100mg |
$678.0 | 2023-10-03 | ||
Enamine | EN300-1169011-1000mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 1000mg |
$770.0 | 2023-10-03 | ||
Enamine | EN300-1169011-10000mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 10000mg |
$3315.0 | 2023-10-03 | ||
Enamine | EN300-1169011-250mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 250mg |
$708.0 | 2023-10-03 | ||
Enamine | EN300-1169011-1.0g |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1169011-50mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 50mg |
$647.0 | 2023-10-03 | ||
Enamine | EN300-1169011-2500mg |
2-nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide |
1838950-47-2 | 2500mg |
$1509.0 | 2023-10-03 |
2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide (CAS: 1838950-47-2)
The compound 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide (CAS: 1838950-47-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its nitrobenzene and tetrahydropyridine moieties, has shown promising potential in various pharmacological applications, particularly as a modulator of key biological pathways. Recent studies have focused on its synthesis, structural optimization, and mechanistic investigations to elucidate its therapeutic potential.
One of the primary research objectives surrounding this compound has been its role as a selective inhibitor of specific enzyme targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1838950-47-2 exhibits high affinity for certain kinases involved in inflammatory and oncogenic signaling pathways. The study employed molecular docking and kinetic assays to validate its binding mode and inhibitory activity, revealing a unique interaction with the ATP-binding site of the target enzymes. These findings suggest its potential as a lead compound for developing novel anti-inflammatory or anticancer agents.
In addition to its enzymatic inhibition properties, recent investigations have explored the pharmacokinetic profile of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide. A preclinical study conducted in 2024 highlighted its moderate bioavailability and favorable tissue distribution, particularly in the central nervous system (CNS). This has sparked interest in its application for neurological disorders, with preliminary data indicating its ability to cross the blood-brain barrier (BBB) and exert neuroprotective effects in animal models of neurodegeneration.
Structural modifications of 1838950-47-2 have also been a focal point of recent research. A team at the University of Cambridge reported a series of analogs designed to enhance its metabolic stability and reduce off-target effects. By replacing the nitro group with other electron-withdrawing substituents, researchers achieved improved selectivity and potency, as evidenced by in vitro and in vivo assays. These advancements underscore the compound's versatility as a scaffold for further drug development.
Despite these promising developments, challenges remain in the clinical translation of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide. Issues such as dose-dependent toxicity and potential drug-drug interactions require further investigation. Ongoing studies are leveraging advanced techniques like cryo-EM and metabolomics to address these limitations and optimize its therapeutic window.
In conclusion, the latest research on 1838950-47-2 highlights its multifaceted potential in drug discovery. Its unique chemical structure and biological activity make it a valuable candidate for targeting diverse diseases, from cancer to neurodegenerative disorders. Future efforts should focus on translational studies to bridge the gap between preclinical findings and clinical applications, ensuring its safe and effective use in human therapeutics.
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